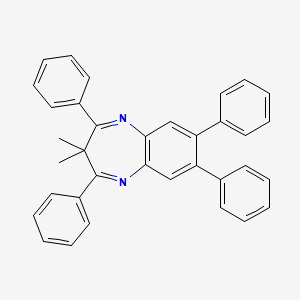
3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties. This specific compound is characterized by its unique structure, which includes four phenyl groups and two methyl groups attached to the benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine typically involves a multi-step process. One common method is the [2+3] cycloaddition reaction. For example, the reaction between 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine and benzenecarbohydrazonic chloride can yield the desired compound . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of benzodiazepines on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it can modulate the inhibitory effects of GABA, leading to its psychoactive properties. The pathways involved include the enhancement of GABAergic transmission, which can result in sedative, anxiolytic, and anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar psychoactive properties.
Lorazepam: Known for its anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for GABA receptors. This makes it a valuable compound for studying the structure-activity relationships of benzodiazepines and for developing new therapeutic agents with improved efficacy and safety profiles.
Properties
CAS No. |
644973-69-3 |
|---|---|
Molecular Formula |
C35H28N2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
3,3-dimethyl-2,4,7,8-tetraphenyl-1,5-benzodiazepine |
InChI |
InChI=1S/C35H28N2/c1-35(2)33(27-19-11-5-12-20-27)36-31-23-29(25-15-7-3-8-16-25)30(26-17-9-4-10-18-26)24-32(31)37-34(35)28-21-13-6-14-22-28/h3-24H,1-2H3 |
InChI Key |
RXHMWBPOUZEUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC2=C(C=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)N=C1C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


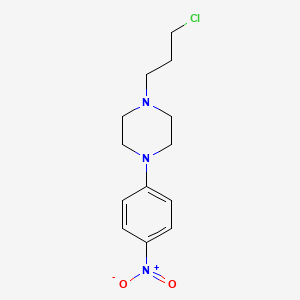
![Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane](/img/structure/B12585254.png)
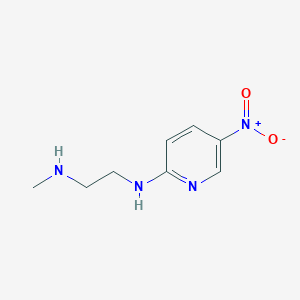
![9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline](/img/structure/B12585264.png)
![Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester](/img/structure/B12585268.png)
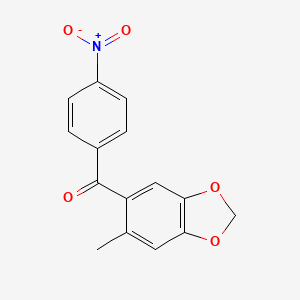
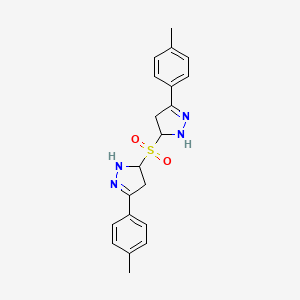
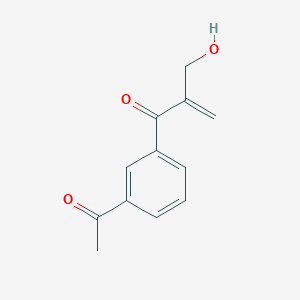
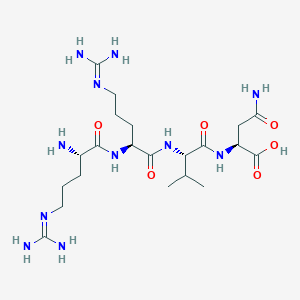
![Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury](/img/structure/B12585298.png)
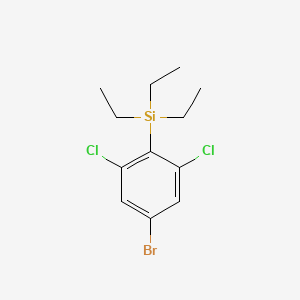
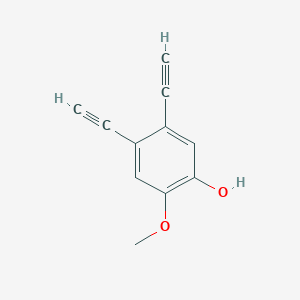
![Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]-](/img/structure/B12585323.png)
![1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene](/img/structure/B12585328.png)
